molecular formula C9H7BrO3 B13141617 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

Cat. No.: B13141617
M. Wt: 243.05 g/mol
InChI Key: SNRCZGNEJYEAHQ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H7BrO3. It is a derivative of benzo[b][1,4]dioxine, featuring a bromine atom at the 5-position and an aldehyde group at the 6-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group may form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity patterns and potential biological activities compared to its analogs .

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

InChI

InChI=1S/C9H7BrO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2

InChI Key

SNRCZGNEJYEAHQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2Br)C=O

Origin of Product

United States

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